1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound known for its unique structural features and significant potential in various scientific fields. This compound is characterized by the presence of a spiro linkage, which connects a chroman ring to a piperidinone moiety, and a benzoyl group substituted with trifluoromethyl groups at the 3 and 5 positions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chroman and piperidinone precursors, followed by their spirocyclization. The benzoyl group is then introduced through Friedel-Crafts acylation using 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. The spiro linkage provides a rigid structure that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
Comparison: 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties compared to linear or monocyclic analogs. The presence of both chroman and piperidinone moieties allows for diverse reactivity and potential biological activities, setting it apart from simpler trifluoromethyl-substituted compounds.
Biological Activity
1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a spiro structure that combines chroman and piperidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
Property | Value |
---|---|
Molecular Weight | 396.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). Notably, it has shown affinity for serotonin receptors (5-HT1A) and dopamine receptors (D2), which are crucial for regulating mood and anxiety disorders .
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures have demonstrated antidepressant and anxiolytic effects. The spiro structure may enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes in conditions such as depression and anxiety disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing the chroman structure have shown promising results against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications .
Free Radical Scavenging Activity
Compounds with similar chroman frameworks have been evaluated for their antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may possess similar antioxidant capabilities, although further research is needed to quantify these effects .
Study 1: Antidepressant Activity
A study investigating the antidepressant potential of spiro derivatives found that certain compounds exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, supporting the hypothesis that this compound could similarly affect mood regulation .
Study 2: Antimicrobial Efficacy
In vitro tests on structurally related compounds showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzoyl group significantly influenced antibacterial potency. This suggests that this compound could also exhibit similar properties depending on its specific interactions with bacterial targets .
Properties
IUPAC Name |
1'-[3,5-bis(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F6NO3/c23-21(24,25)14-9-13(10-15(11-14)22(26,27)28)19(31)29-7-5-20(6-8-29)12-17(30)16-3-1-2-4-18(16)32-20/h1-4,9-11H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKWZBHCPKEKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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